2-oxo-3-propylpyrrolidine-3-carboxylic acid
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Overview
Description
2-Oxo-3-propylpyrrolidine-3-carboxylic acid is a cyclic amino acid with the molecular formula C8H13NO3 and a molecular weight of 171.2 g/mol. This compound has garnered attention in the scientific community due to its diverse range of physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-3-propylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a suitable amine with a keto acid under acidic or basic conditions to form the pyrrolidine ring . The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3-propylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation uses amines and coupling agents.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
2-Oxo-3-propylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-oxo-3-propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 2-Oxo-3-methylpyrrolidine-3-carboxylic acid
- 2-Oxo-3-ethylpyrrolidine-3-carboxylic acid
- 2-Oxo-3-butylpyrrolidine-3-carboxylic acid
Comparison: 2-Oxo-3-propylpyrrolidine-3-carboxylic acid is unique due to its specific propyl substituent, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
CAS No. |
1515529-21-1 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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